N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine
Description
N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine is an organosilicon compound characterized by a diethoxy(methyl)silyl group attached to a methylene bridge, which is further linked to an N-ethylethanamine moiety. This structure combines the hydrolytic sensitivity of alkoxysilanes with the basicity of tertiary amines, making it a versatile intermediate in materials science, particularly for silicon-based polymers or surface modifications .
Properties
IUPAC Name |
N-[[diethoxy(methyl)silyl]methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO2Si/c1-6-11(7-2)10-14(5,12-8-3)13-9-4/h6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMORUEAGCZUGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C[Si](C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine typically involves the reaction of diethoxymethylsilane with an appropriate amine under controlled conditions. One common method involves the reaction of diethoxymethylsilane with N-ethylethanamine in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanol derivatives, while reduction can produce simpler silane compounds .
Scientific Research Applications
N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine involves its ability to form stable bonds with both organic and inorganic substrates. This dual functionality allows it to interact with a wide range of molecular targets, facilitating various chemical transformations. The silicon atom plays a crucial role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Group Variations
N,N-Dimethyl-2-methoxyethylamine (C₅H₁₃NO)
- Structure : Methoxyethyl group attached to a dimethylamine.
- Properties : Boiling point: 64–68°C; pKa: ~8.88; density: 0.827 g/cm³.
- Comparison : The methoxy group enhances hydrophilicity compared to the hydrophobic diethoxy(methyl)silyl group. The dimethylamine is less sterically hindered than N-ethylethanamine, increasing its nucleophilicity. Applications include use as a solvent or intermediate in organic synthesis .
N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine (C₁₀H₁₅BrN₂)
- Structure : 5-Bromopyridinyl substituent on the ethanamine backbone.
- Properties : Bromine introduces steric bulk and electron-withdrawing effects, reducing amine basicity. Stable under standard conditions.
- Comparison : The bromopyridine moiety directs reactivity toward cross-coupling reactions (e.g., Suzuki), unlike the hydrolytically reactive silyl group. Used in pharmaceutical intermediates .
N-[Dimethyl(methylamino)silyl]methanamine (C₄H₁₃N₂Si)
- Structure: Dimethyl(methylamino)silyl group attached to methanamine.
- Properties: The methylamino group on silicon increases stability against hydrolysis compared to diethoxy substituents.
- Comparison: The amino-silyl group offers stronger Lewis basicity, enabling coordination chemistry applications, whereas the diethoxy-silyl group is more suited for sol-gel processes .
N-((4-(Cyclopenta-2,4-dienylmethyl)-1H-indol-3-yl)methyl)-N-ethylethanamine
- Structure : Indole and cyclopentadienylmethyl substituents.
- Activity : Demonstrates cytotoxicity (IC₅₀ values in cancer cell lines) due to the indole’s planar aromatic system, which intercalates DNA. The diethoxy-silyl analog lacks this bioactivity but may serve as a prodrug carrier via hydrolytic release .
5-Methoxy-N,N-diallyltryptamine (C₁₇H₂₂N₂O)
- Structure : Tryptamine backbone with methoxy and diallyl groups.
- Activity: Acts as a serotonin receptor agonist. material science) .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Key Substituent | Boiling Point (°C) | pKa | Stability |
|---|---|---|---|---|---|
| N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine | C₉H₂₃NO₂Si | Diethoxy(methyl)silyl | Not reported | ~9.5* | Hydrolytically sensitive |
| N,N-Dimethyl-2-methoxyethylamine | C₅H₁₃NO | Methoxyethyl | 64–68 | 8.88 | High |
| N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine | C₁₀H₁₅BrN₂ | 5-Bromopyridinyl | Not reported | ~7.2* | Moderate |
*Estimated based on analogous compounds.
Biological Activity
N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a diethoxy(methyl)silyl group attached to an ethylethanamine backbone. Its unique structure may contribute to its biological properties, making it a subject of interest for various therapeutic applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell growth and proliferation.
- Receptor Modulation : It may interact with specific receptors, altering signaling pathways that regulate cellular functions such as apoptosis and cell survival.
- Reactive Intermediate Formation : The presence of the silyl group can lead to the formation of reactive intermediates that interact with cellular components, resulting in various biological effects.
Therapeutic Applications
Research indicates that this compound may have potential applications in treating various conditions:
- Cancer : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antimicrobial Activity : The compound has shown promise in exhibiting antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Studies : A study demonstrated that the compound effectively induced apoptosis in specific cancer cell lines, showing a significant reduction in cell viability at certain concentrations. The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased apoptotic signaling pathways.
- Antimicrobial Efficacy : Another study investigated the antimicrobial properties against various bacterial strains. The results indicated that this compound exhibited significant inhibitory effects on gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
- Pharmacokinetic Studies : Research on the pharmacokinetics of this compound revealed favorable absorption characteristics and metabolic stability, which are crucial for its development as a therapeutic agent.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
